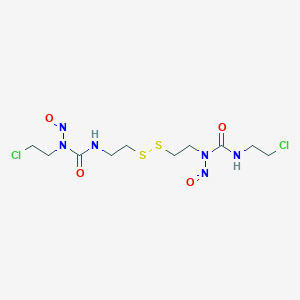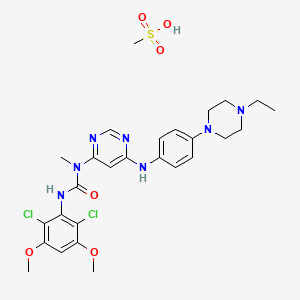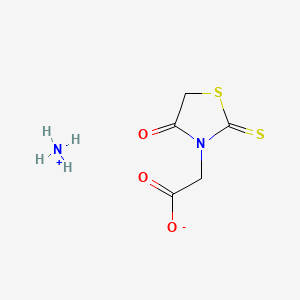
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]
Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.
Reduction: It can be reduced to form thiourea.
Substitution: It can react with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as zinc or iron.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Ammonium sulfate and carbon dioxide.
Reduction: Thiourea.
Substitution: Ammonium halides.
Applications De Recherche Scientifique
Ammonium salt of rhodanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.
Comparaison Avec Des Composés Similaires
- Sodium thiocyanate (NaSCN)
- Potassium thiocyanate (KSCN)
- Calcium thiocyanate (Ca(SCN)₂)
Comparison:
- Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
- Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
- Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.
Propriétés
Numéro CAS |
88891-95-6 |
|---|---|
Formule moléculaire |
C5H8N2O3S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3 |
Clé InChI |
ILTPKTNBJUOFSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


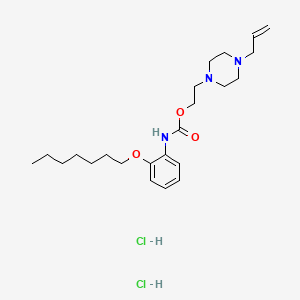


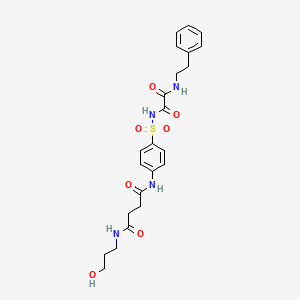

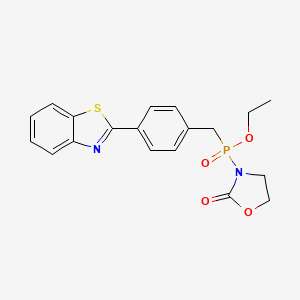
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)

